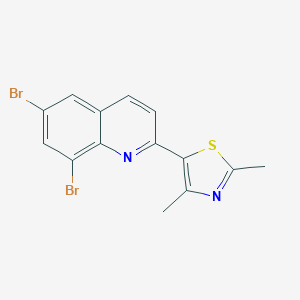
6,8-Dibrom-2-(2,4-Dimethyl-1,3-thiazol-5-yl)chinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline is a heterocyclic organic compound that features a quinoline core substituted with bromine atoms at positions 6 and 8, and a thiazole ring at position 2.
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Wirkmechanismus
Quinolines
are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known to have various biological activities and are used in medicinal chemistry for their antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Thiazoles
, on the other hand, are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
The mechanism of action of a compound depends on its structure and the functional groups it contains. In general, these compounds might interact with various enzymes, receptors, or other proteins in the body, leading to changes in cellular functions .
The biochemical pathways affected by these compounds would depend on their specific targets. For instance, if a compound targets an enzyme involved in a particular metabolic pathway, it could inhibit or enhance the pathway, leading to changes in the production of certain metabolites .
The result of action of these compounds at the molecular and cellular level could include changes in cell signaling, gene expression, or cellular metabolism, depending on their specific targets .
The action environment can greatly influence the efficacy and stability of these compounds. Factors such as pH, temperature, and the presence of other molecules can affect how these compounds interact with their targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine as the brominating agent under controlled conditions to achieve selective bromination at the desired positions . The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dibromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline oxides or reduced quinoline derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dimethyl-1,3-thiazol-5-yl)quinoline: Lacks the bromine atoms, which may result in different biological activity and chemical reactivity.
6,8-Dichloro-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline: Substitutes chlorine for bromine, potentially altering its properties.
6,8-Dibromoquinoline: Lacks the thiazole ring, which may affect its application scope.
Uniqueness
6,8-Dibromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline is unique due to the presence of both bromine atoms and the thiazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields .
Eigenschaften
IUPAC Name |
5-(6,8-dibromoquinolin-2-yl)-2,4-dimethyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2S/c1-7-14(19-8(2)17-7)12-4-3-9-5-10(15)6-11(16)13(9)18-12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSKYXGSULHMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NC3=C(C=C(C=C3C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
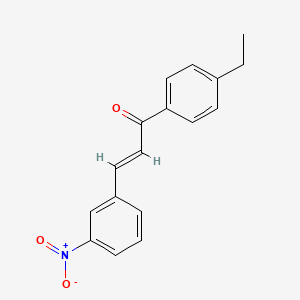
![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B2495610.png)

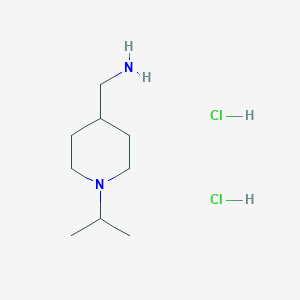
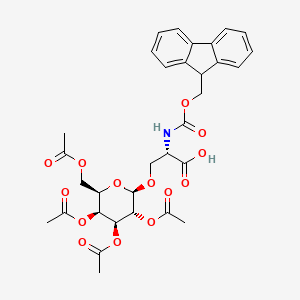
![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/new.no-structure.jpg)
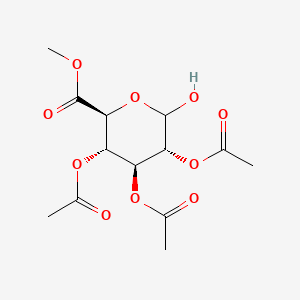
![ethyl 4-[2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamido]benzoate](/img/structure/B2495619.png)
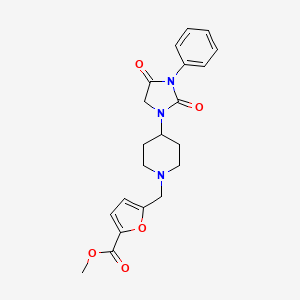
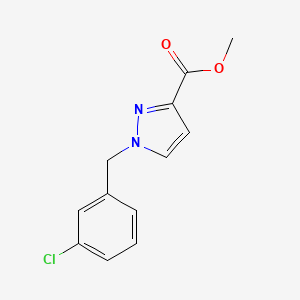
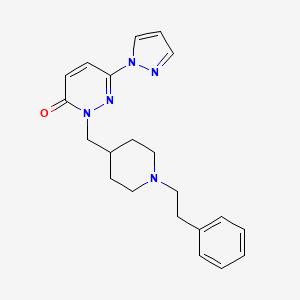
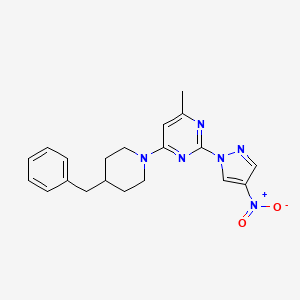
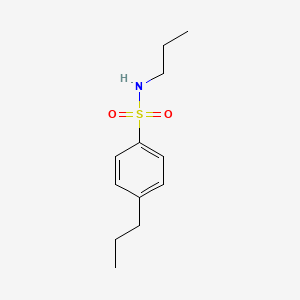
![3-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2495630.png)
